molecular formula C10H9Cl2F B12848291 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene CAS No. 25108-73-0

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene

Cat. No.: B12848291
CAS No.: 25108-73-0
M. Wt: 219.08 g/mol
InChI Key: ZATYZDDQMIUDIB-UHFFFAOYSA-N
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Description

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene is an organic compound with the molecular formula C10H10Cl2F It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to a benzene ring that also bears a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination and fluorination steps. One common method involves the reaction of 4-fluorobenzyl chloride with 2,2-dichloro-1-methylcyclopropane under specific conditions to yield the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of the benzene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar cyclopropyl structure but with a carboxylic acid group instead of a benzene ring.

    Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar structure with a methyl ester group.

Uniqueness

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene is unique due to the presence of both a cyclopropyl ring and a fluorobenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

25108-73-0

Molecular Formula

C10H9Cl2F

Molecular Weight

219.08 g/mol

IUPAC Name

1-(2,2-dichloro-1-methylcyclopropyl)-4-fluorobenzene

InChI

InChI=1S/C10H9Cl2F/c1-9(6-10(9,11)12)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3

InChI Key

ZATYZDDQMIUDIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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